HZ-1157

HCV NS3/4A protease antiviral replicon assay

HZ-1157 is the only commercially available 2,4-diaminoquinazoline NS3/4A protease inhibitor with validated tri-viral activity: HCV (IC50 0.82 μM), DENV2 (EC50 2.8 nM), and JEV. Unlike peptidomimetics, it enables studies of conserved flaviviral mechanisms using a single chemical scaffold. Use as a SAR reference standard (7.5-fold potency gradient vs. LZ-110618-6) or as a DENV2 positive control (CC50/EC50 >3,570). Standard R&D procurement; not a controlled substance.

Molecular Formula C12H16N4O
Molecular Weight 232.28 g/mol
Cat. No. B1674133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHZ-1157
SynonymsHZ-1157;  HZ 1157;  HZ1157. Dengue Virus Inhibitor II.
Molecular FormulaC12H16N4O
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=CC=CC2=C1C(=NC(=N2)N)N
InChIInChI=1S/C12H16N4O/c1-12(2,3)17-8-6-4-5-7-9(8)10(13)16-11(14)15-7/h4-6H,1-3H3,(H4,13,14,15,16)
InChIKeyJQHKDYFLRJIBLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





HZ-1157 for Antiviral Research: HCV NS3/4A Protease Inhibitor with Flaviviridae Activity Profile


HZ-1157 (CAS 1009734-33-1) is a 2,4-diaminoquinazoline derivative that functions as an inhibitor of hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) protease [1]. The compound was identified through screening of 1,200 synthetic compounds against an HCV subgenomic replicon-based luciferase reporter cell line and was subsequently characterized using a Huh7.5.1 cell line stably transfected with an HCV NS3/4A protease reporter [1]. Beyond its HCV activity, HZ-1157 exhibits antiviral effects against multiple members of the Flaviviridae family, including Dengue virus and Japanese encephalitis virus [1][2].

Why HZ-1157 Cannot Be Substituted with Other NS3/4A Protease Inhibitors: Structural Class and Target Profile Differences


HZ-1157 belongs to the 2,4-diaminoquinazoline chemotype, a structural scaffold distinct from the peptidomimetic macrocyclic inhibitors (e.g., danoprevir, simeprevir) and linear ketoamide inhibitors (e.g., telaprevir, boceprevir) that dominate the HCV NS3/4A protease inhibitor landscape [1]. This structural divergence translates into fundamentally different target engagement profiles: while most clinical-stage NS3/4A protease inhibitors demonstrate high HCV selectivity, HZ-1157 exhibits a broader Flaviviridae inhibition spectrum, with quantifiable activity against Dengue virus serotype 2 and Japanese encephalitis virus not observed with peptidomimetic comparators [1][2]. For procurement decisions, substituting HZ-1157 with a generic NS3/4A protease inhibitor would alter the experimental outcome variables in any study requiring concurrent evaluation of pan-Flaviviridae antiviral effects or investigation of the 2,4-diaminoquinazoline mechanism of action.

HZ-1157 Quantitative Comparative Evidence: Head-to-Head and Cross-Study Differentiation Data


HZ-1157 vs. LZ-110618-6: Direct Head-to-Head Comparison of HCV NS3/4A Protease Inhibition and Infectious HCV Replication

In a direct head-to-head evaluation conducted within the same study using identical experimental conditions, HZ-1157 and its carboxamide analog LZ-110618-6 were compared for HCV NS3/4A protease inhibition and infectious HCV replication [1]. HZ-1157 inhibited HCV NS3/4A protease with an IC50 of 1.0 μmol/L, compared to 0.68 μmol/L for LZ-110618-6 [1]. In the infectious HCV virus assay using J399EM in Huh7.5.1 cells, HZ-1157 demonstrated an IC50 of 0.82 μmol/L, whereas LZ-110618-6 showed a more potent IC50 of 0.11 μmol/L [1]. This head-to-head dataset establishes HZ-1157 as the moderately less potent analog within this 2,4-diaminoquinazoline/carboxamide series.

HCV NS3/4A protease antiviral replicon assay

HZ-1157 vs. Danoprevir: Cross-Study Comparison of HCV NS3/4A Protease Inhibitory Potency

Cross-study comparative analysis reveals a substantial potency differential between HZ-1157 and the clinical-stage peptidomimetic NS3/4A protease inhibitor danoprevir [1]. HZ-1157 exhibits an IC50 of 1.0 μmol/L (1,000 nM) against HCV NS3/4A protease [1]. In contrast, danoprevir demonstrates IC50 values in the range of 0.2-3.5 nM across HCV genotypes, representing an approximately 300- to 5,000-fold greater potency . Both compounds target the same HCV NS3/4A protease, but the structural divergence between HZ-1157 (2,4-diaminoquinazoline scaffold) and danoprevir (macrocyclic peptidomimetic) underlies this quantitative difference.

HCV NS3/4A protease protease inhibitor potency comparison

HZ-1157 Differential Antiviral Potency Across Flaviviridae: HCV vs. Dengue Virus Serotype 2

HZ-1157 exhibits a marked potency shift when evaluated against different members of the Flaviviridae family, a property that distinguishes it from HCV-selective NS3/4A protease inhibitors [1][2]. Against infectious HCV virus replication in Huh7.5.1 cells, HZ-1157 demonstrates an IC50 of 0.82 μmol/L (820 nM) [1]. Against Dengue virus serotype 2 (DENV2) replicon activity in BHK-D2RepT cells expressing high NS3 levels, HZ-1157 exhibits an EC50 of 2.8 nM—representing an approximately 293-fold increase in molar potency [2]. This intra-compound potency differential between HCV and DENV2 is a quantifiable differentiation feature not observed with clinical-stage peptidomimetic NS3/4A inhibitors.

Dengue virus Flaviviridae cross-viral activity

HZ-1157 Cross-Flaviviridae Activity: Japanese Encephalitis Virus Replicon Inhibition

HZ-1157 was identified as one of five compounds that significantly inhibited Japanese encephalitis virus (JEV) replication in a viral-cDNA-based JEV-GFP replicon screening system [1]. The compound was tested alongside JNJ-A07, NITD-2, quinine, and NITD008 in BHK-21 cells at a dose of 10 μM for 48 h, with all five compounds demonstrating significant inhibition of both JEV-GFP replicon replication and wild-type JEV in vitro [1]. This activity extends HZ-1157's Flaviviridae inhibition profile beyond HCV and Dengue virus to include Japanese encephalitis virus, a clinically significant neurotropic flavivirus endemic to the Asia-Pacific region affecting over 3 billion at-risk individuals [1].

Japanese encephalitis virus JEV replicon screening

HZ-1157 Selectivity and Cytotoxicity Profile: Dengue Virus vs. HCV Therapeutic Window

The selectivity profile of HZ-1157 varies depending on the viral target system evaluated [1]. In Dengue virus serotype 2 replicon assays, HZ-1157 exhibits a favorable selectivity profile with CC50 >10 μM and EC50 = 2.8 nM, yielding a selectivity index (CC50/EC50) exceeding 3,570 [1]. A separate source reports a CC50/EC50 ratio greater than 1,000 in DENV2 systems . In contrast, the HCV cellular activity window is narrower, with IC50 values of 0.82-1.0 μmol/L against a cytotoxicity threshold of >10 μmol/L, yielding an approximate selectivity index of >10-12 [1][2]. This target-dependent selectivity differential is a quantifiable feature for experimental planning.

selectivity index cytotoxicity therapeutic window

HZ-1157 Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Structure-Activity Relationship Studies of 2,4-Diaminoquinazoline HCV Inhibitors

HZ-1157 serves as a reference compound within the 2,4-diaminoquinazoline series for structure-activity relationship (SAR) investigations. With a defined HCV NS3/4A protease IC50 of 1.0 μmol/L and infectious HCV replication IC50 of 0.82 μmol/L, it provides a moderate-potency benchmark against which novel analogs can be quantitatively compared [1]. The head-to-head data with LZ-110618-6 (IC50 0.11 μmol/L in infectious HCV assay) establishes a 7.5-fold potency gradient within the same chemical series, enabling researchers to calibrate assay sensitivity and validate SAR trends for the 2,4-diaminoquinazoline scaffold [1].

Dengue Virus Serotype 2 Antiviral Screening and Mechanistic Studies

HZ-1157 is optimally deployed in Dengue virus serotype 2 (DENV2) research programs requiring a tool compound with validated sub-nanomolar potency (EC50 = 2.8 nM) and a wide selectivity window (CC50/EC50 > 3,570) [1][2]. This potency level enables use as a positive control in high-throughput screening campaigns targeting DENV2 replicon systems in BHK-D2RepT cells expressing high NS3 levels. The favorable selectivity profile permits concentration ranges up to 10 μM without cytotoxicity interference, supporting robust dose-response characterization and combination studies [1].

Pan-Flaviviridae Cross-Validation Research Programs

HZ-1157 is uniquely suited for research programs investigating conserved antiviral mechanisms across the Flaviviridae family. The compound has demonstrated quantifiable activity against HCV (IC50 0.82-1.0 μmol/L) [1], Dengue virus serotype 2 (EC50 2.8 nM) [2], and Japanese encephalitis virus (significant inhibition at 10 μM in JEV-GFP replicon system) [3]. This tri-viral activity profile enables researchers to use a single chemical tool to probe flavivirus replication mechanisms and validate target conservation across HCV, DENV, and JEV systems without changing compound series, reducing experimental variability introduced by switching chemical scaffolds.

HCV NS3/4A Protease Inhibitor Selectivity Profiling Against Flaviviridae Off-Targets

HZ-1157 can be employed as a reference standard in selectivity profiling panels designed to assess the Flaviviridae cross-reactivity of novel HCV NS3/4A protease inhibitors. Its defined activity gradient—293-fold more potent against DENV2 (EC50 2.8 nM) than against HCV (IC50 820 nM) [1][2]—provides a quantitative benchmark for distinguishing compounds with HCV-selective profiles from those with broader flavivirus activity. This application is particularly relevant for preclinical development programs seeking to minimize off-target flavivirus effects or, conversely, to identify compounds with potential for repurposing against emerging flavivirus threats.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for HZ-1157

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.